8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester 8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579562
InChI: InChI=1S/C11H16O4S/c1-2-13-10(12)8-7-11(4-3-9(8)16)14-5-6-15-11/h16H,2-7H2,1H3
SMILES: CCOC(=O)C1=C(CCC2(C1)OCCO2)S
Molecular Formula: C11H16O4S
Molecular Weight: 244.31 g/mol

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13579562

Molecular Formula: C11H16O4S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester -

Specification

Molecular Formula C11H16O4S
Molecular Weight 244.31 g/mol
IUPAC Name ethyl 8-sulfanyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
Standard InChI InChI=1S/C11H16O4S/c1-2-13-10(12)8-7-11(4-3-9(8)16)14-5-6-15-11/h16H,2-7H2,1H3
Standard InChI Key PYUWFXMEEAINCM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(CCC2(C1)OCCO2)S
Canonical SMILES CCOC(=O)C1=C(CCC2(C1)OCCO2)S

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s spirocyclic framework consists of two fused rings: a cyclohexane ring and a 1,4-dioxolane ring sharing a single spiro carbon atom (Figure 1). Key structural features include:

  • Ethyl ester moiety: Positioned at C7, contributing to lipophilicity.

  • Mercapto group: Located at C8, enabling thiol-based reactivity (e.g., disulfide formation) .

  • Spiro[4.5]decane system: Enhances conformational rigidity, which is advantageous in drug design .

Table 1: Molecular Data

PropertyValueSource
IUPAC NameEthyl 8-sulfanyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
Molecular FormulaC11H16O4S\text{C}_{11}\text{H}_{16}\text{O}_{4}\text{S}
Molecular Weight244.31 g/mol
SMILESCCOC(=O)C1=C(CCC2(C1)OCCO2)S
InChIKeyPYUWFXMEEAINCM-UHFFFAOYSA-N
XLogP3-AA1.0
Rotatable Bond Count3

Spectroscopic Characterization

  • NMR: Protons adjacent to the spiro center (C1 and C5) exhibit distinct splitting patterns due to restricted rotation .

  • Mass Spectrometry: The molecular ion peak at m/z 244.0769 corresponds to [M+H]+[\text{M}+\text{H}]^+ .

Synthesis and Derivitization

Synthetic Routes

The compound is synthesized via multistep protocols involving:

  • Ketal Formation: Cyclohexanone derivatives are protected as 1,4-dioxolanes using ethylene glycol .

  • Thiol Introduction: Sulfur incorporation via nucleophilic substitution or thiol-ene reactions.

  • Esterification: Ethyl ester installation using ethyl chloroformate or ethanol under acidic conditions .

Example Pathway (Patent US8299296B2) :

  • Spiroketalization: 4,4-Dimethoxycyclohexa-2,5-dien-1-one is hydrogenated to form the spirocyclic core.

  • Thiolation: The intermediate undergoes sulfhydryl group introduction using thiourea or H2S\text{H}_2\text{S}.

  • Esterification: Final treatment with ethyl bromide yields the target compound .

Functionalization Strategies

  • Disulfide Formation: Oxidation of the -SH group generates dimers or cross-linked conjugates.

  • Alkylation: The thiol reacts with alkyl halides to produce thioethers.

  • Metal Coordination: The sulfur atom binds transition metals (e.g., gold, platinum) for catalytic applications .

Applications in Pharmaceutical Research

GPR40 Agonists for Diabetes Therapy

Spirocyclic analogs of this compound exhibit GPR40 agonist activity, promoting glucose-dependent insulin secretion. Patent US8299296B2 highlights their potential as antidiabetic agents .

Mechanism of Action:

  • GPR40 activation enhances insulin release in pancreatic β-cells without hypoglycemia risk .

  • The ethyl ester improves membrane permeability, while the spiro scaffold ensures metabolic stability .

Sirtuin Inhibition

Structurally related 8-mercaptopurine derivatives (e.g., from ) inhibit SIRT1/2/3/5, implicating this compound in epigenetic regulation and cancer therapy .

Physical and Chemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Density1.16 g/cm3^3 (estimated)
Melting PointNot reported
SolubilityModerate in DMSO, chloroform
StabilitySensitive to light and moisture

Future Research Directions

  • Biological Screening: Evaluate efficacy in GPR40-mediated insulin secretion assays .

  • Prodrug Development: Explore hydrolyzable esters for enhanced bioavailability.

  • Targeted Drug Delivery: Conjugate with nanoparticles for site-specific action .

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